molecular formula C9H7F3O4 B2547994 4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 886502-37-0

4-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2547994
CAS No.: 886502-37-0
M. Wt: 236.146
InChI Key: PDDVYCWKVQXOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.146. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Luminescent Properties of Lanthanide Coordination Compounds

Research conducted by Sivakumar et al. (2010) focuses on the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, to investigate the effects of electron-releasing and electron-withdrawing substituents on their luminescent properties. The study demonstrates how substituents influence the photoluminescence of Tb(3+) complexes, highlighting the potential of such compounds in developing advanced luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Long-Range Electron-Withdrawing Effects of the Trifluoromethoxy Group

Castagnetti and Schlosser (2002) explored the electron-withdrawing capabilities of the trifluoromethoxy group, comparing it to methoxy and trifluoromethyl groups. Their findings reveal the superior ability of the trifluoromethoxy group to lower the basicity of arylmetal compounds, even from more distant positions on the aromatic ring. This property makes it a valuable substituent in the design of compounds with specific electronic characteristics (Castagnetti & Schlosser, 2002).

Fluorescent Probes for Sensing pH and Metal Cations

Tanaka et al. (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These probes exhibit high sensitivity to pH changes, showcasing the role of fluorophenol moieties in creating selective sensors for metal ions and pH levels (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Novel Fluorescence Probes for Reactive Oxygen Species

Setsukinai et al. (2003) synthesized novel fluorescence probes capable of selectively detecting highly reactive oxygen species. This research illustrates the use of specific structural modifications to enhance the sensitivity and selectivity of probes for detecting reactive oxygen species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Kinetic Studies of Metal Triflate Catalyzed Reactions

Goodrich et al. (2006) conducted kinetic studies on the metal triflate catalyzed benzoylation of anisole, providing insight into the mechanisms of catalyzed reactions in ionic liquids. This research contributes to the understanding of catalyst behavior and the development of more efficient catalytic processes (Goodrich, Hardacre, Mehdi, Nancarrow, Rooney, & Thompson, 2006).

Safety and Hazards

4-Methoxy-2-(trifluoromethoxy)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVYCWKVQXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.